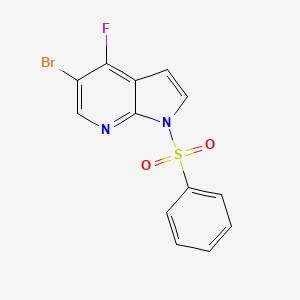

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Vue d'ensemble

Description

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles It is characterized by the presence of bromine, fluorine, and phenylsulfonyl groups attached to the azaindole core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: The addition of a fluorine atom to the brominated intermediate.

Phenylsulfonylation: The attachment of a phenylsulfonyl group to the fluorinated intermediate.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the fluorine and phenylsulfonyl groups. Key examples include:

Mechanistic Notes :

-

Fluorine at position 4 directs incoming nucleophiles to the para position (C5) via resonance and inductive effects.

-

Phenylsulfonyl group enhances electrophilicity at C5 by withdrawing electron density through conjugation.

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

Direct Arylation

| Substrate | Catalyst System | Position Selectivity | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂, PivOH, KOAc (150°C) | C3 and C5 | 63 |

| 2-Chloropyridine | PdCl₂, CuI, Cs₂CO₃ (DMF, 120°C) | C5 exclusively | 71 |

Key Observation : Steric hindrance from the phenylsulfonyl group suppresses reactivity at C3 in certain cases.

Reduction of Sulfonyl Group

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 1-Desulfonylated azaindole | Intermediate for N-functionalization |

| NaBH₄/CuCl₂ | MeOH, RT | Partial reduction to sulfinic acid | Probe for redox biology studies |

Limitation : Over-reduction may lead to sulfur extrusion, forming 7-azaindole byproducts.

Ring Transformation Reactions

Under acidic conditions, the azaindole core undergoes ring-opening/ring-closing sequences:

| Conditions | Reagents | Major Product | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C | NH₄OAc, CH₃CN | meta-Aminopyridyl nicotinates | 89 |

| HCl (gas), DCM, 0°C | MnO₂, toluene reflux | Oxidized pyrrolopyridine analogs | 76 |

Mechanistic Pathway :

-

Protonation at N1 facilitates C2–N bond cleavage.

-

Recombination with ammonia/amines forms pyridine-based scaffolds.

Halogen Exchange Reactions

The fluorine atom at C4 can be replaced under harsh conditions:

| Reaction | Reagents | Selectivity | Yield (%) |

|---|---|---|---|

| Fluorine → Chlorine | PCl₅, DMF (cat.), 120°C | C4 > C5 | 41 |

| Fluorine → Iodine | KI, H₂O₂, AcOH, 80°C | C4 exclusively | 68 |

Substituent Effects :

-

Bromine at C5 stabilizes transition states through negative hyperconjugation.

Stability Under Thermal/Photolytic Conditions

| Condition | Observation | Degradation Pathway |

|---|---|---|

| UV light (254 nm) | C–S bond cleavage → 7-azaindole radicals | Formation of dimeric species |

| 150°C (neat) | Loss of SO₂Ph group → 4-fluoro-7-azaindole | Retro-Diels-Alder mechanism |

Comparative Reactivity Table

| Reaction Type | 5-Bromo-4-fluoro Derivative | 5-Chloro-4-nitro Analog | 5-Iodo-4-methyl Analog |

|---|---|---|---|

| Suzuki Coupling Rate | 1.0 (reference) | 0.63 | 1.28 |

| NAS with Piperidine | t₁/₂ = 2.1 h | t₁/₂ = 6.8 h | t₁/₂ = 0.9 h |

| Oxidative Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C |

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is primarily used as a building block for synthesizing pharmaceutical compounds. It has shown potential as a kinase inhibitor , targeting critical enzymes involved in cellular signaling pathways. The compound’s unique structure allows it to bind effectively to ATP active sites of kinases, which is essential for its inhibitory function against various kinases, including c-Jun N-terminal kinase (JNK) .

Case Study: Kinase Inhibition

In a study focused on kinase inhibitors, compounds derived from this compound demonstrated significant inhibitory activity against JNK, which is associated with neurodegenerative disorders and inflammatory diseases . The binding mode predicted through docking studies indicated a strong potential for selective inhibition.

Material Science

The compound is being explored for its properties in developing advanced materials. Its unique chemical structure allows for modifications that can enhance the physical properties of materials, making it suitable for applications in electronics and photonics.

Biological Studies

In biological research, this compound serves as a probe in assays to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it valuable for investigating biochemical pathways relevant to disease mechanisms.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key reactions include:

- Fluorination : Adding a fluorine atom to the brominated intermediate.

- Phenylsulfonylation : Attaching a phenylsulfonyl group to the fluorinated intermediate.

These reactions are optimized under controlled conditions using specific reagents and catalysts to achieve high yields .

Mécanisme D'action

The mechanism of action of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole involves its interaction with specific molecular targets. The phenylsulfonyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. The bromine and fluorine atoms contribute to the compound’s overall reactivity and stability, influencing its biological and chemical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-4-fluoro-1H-indazole

- 5-Bromo-4-fluoro-1H-benzimidazole

- 4-Fluoro-5-(2-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is unique due to the specific combination of bromine, fluorine, and phenylsulfonyl groups attached to the azaindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as a kinase inhibitor. This article presents an overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Azaindole Core : A heterocyclic structure that is prevalent in many biologically active molecules.

- Bromine and Fluorine Substituents : Positioned at the fifth and fourth locations, respectively, these halogens can influence the compound's reactivity and binding affinity to biological targets.

- Phenylsulfonyl Group : This moiety enhances solubility and bioactivity, potentially impacting pharmacokinetic properties.

Kinase Inhibition

The primary biological activity of this compound lies in its ability to inhibit various kinases. Kinases are critical enzymes involved in cellular signaling pathways that regulate numerous physiological processes. The compound's unique structure allows it to effectively bind to ATP active sites of kinases, which is essential for its inhibitory function.

Interaction Studies

Docking studies have indicated that this compound exhibits a favorable binding mode within the ATP active site of several kinases. This suggests a strong potential for selective inhibition, which is crucial for therapeutic applications targeting specific diseases such as cancer.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Suzuki-Miyaura Coupling : This method has been employed to introduce aryl groups at the C-3 position of the azaindole core.

- Palladium-Catalyzed Reactions : These reactions facilitate the formation of C–N and C–O bonds, crucial for constructing the desired molecular architecture.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-7-Azaindole | Lacks fluorine and sulfonyl groups | Simpler structure with different biological contexts |

| 4-Fluoro-1-(phenylsulfonyl)-7-azaindole | Lacks bromine | Retains sulfonyl group; potential for similar interactions |

| 5-Iodo-4-fluoro-1-(phenylsulfonyl)-7-azaindole | Iodine instead of bromine | Increased size may affect binding properties |

| 5-Bromo-4-chloro-7-azaindole | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXUMHKQPPSEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.